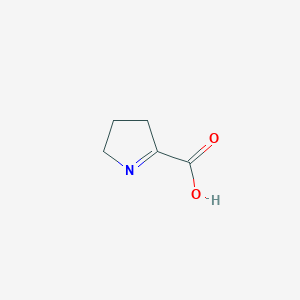

3,4-Dihydro-2H-pyrrole-5-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAIKJZSXNELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175653 | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2139-03-9 | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid

Introduction

3,4-dihydro-2H-pyrrole-5-carboxylic acid, also known as 1-pyrroline-5-carboxylic acid (P5C), is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[1] Its structure is a key component in various metabolic pathways and serves as a valuable building block in organic synthesis for creating complex heterocyclic compounds, particularly in the development of pharmaceuticals.[1][2] This guide provides a comprehensive overview of the modern analytical techniques and experimental protocols used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for sample handling, solvent selection, and interpretation of analytical data.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [3][4] |

| Molecular Weight | 113.11 g/mol | [3] |

| IUPAC Name | 3,4-dihydro-2H-pyrrole-2-carboxylic acid | [3] |

| Canonical SMILES | C1CC(N=C1)C(=O)O | [3][4] |

| InChIKey | DWAKNKKXGALPNW-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 113.047678466 Da | [3] |

| Boiling Point | 304.1°C at 760 mmHg | [4] |

| Density | 1.35 g/cm³ | [4] |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Workflow for Spectroscopic Analysis

The logical flow from an unknown sample to a confirmed chemical structure involves several integrated analytical steps.

Caption: Experimental workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~4.1 | Triplet (t) | 1H |

| H3 (axial & eq.) | ~2.1 - 2.4 | Multiplet (m) | 2H |

| H4 (axial & eq.) | ~2.5 - 2.6 | Multiplet (m) | 2H |

| COOH | ~10 - 12 | Broad Singlet (br s) | 1H |

Note: The carboxylic acid proton signal is often broad and can exchange with D₂O, causing it to disappear from the spectrum.[5] Chemical shifts are based on analogous structures and may vary with solvent and concentration.[6]

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Position | Chemical Shift (δ, ppm) |

| C2 | ~60 |

| C3 | ~28 |

| C4 | ~38 |

| C5 | ~175 |

| C=O (Carboxyl) | ~178 |

Note: Carbonyl carbons of carboxylic acids are highly deshielded and appear in the 160-180 ppm range.[5] The imine carbon (C5) is also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |

| C=N (Imine) | Stretch | 1690 - 1640 | Medium, Variable |

| C-O | Stretch | 1320 - 1210 | Strong |

Note: The O-H stretch of a carboxylic acid is notably broad due to hydrogen bonding.[8] Its appearance often overlaps with C-H stretching bands.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

| Analysis Type | Expected Result | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ ion at m/z 114.055 | Confirms the molecular formula C₅H₇NO₂.[10] |

| Fragmentation Analysis | Major fragments at [M-H₂O] and [M-COOH] | Loss of water (m/z 96) and the carboxyl group (m/z 68) are common fragmentation pathways for carboxylic acids.[5][11] |

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate data collection.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound.

-

Dissolution : Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

-

Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse program (e.g., 'zg30') is typically used. Acquire at least 16 scans.

-

¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Ionization : Use Electrospray Ionization (ESI) in positive ion mode for optimal detection of the [M+H]⁺ ion.

-

Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis : Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for the molecular formula C₅H₇NO₂. The mass difference should be less than 5 ppm.

Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, purified compound directly onto the ATR crystal.

-

Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the key absorption bands corresponding to the functional groups as detailed in the data table above.

Synthetic Pathway Overview

Understanding the synthesis of a compound can provide additional confidence in its proposed structure. A common route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids involves the cyclization of 2-amino-5-oxonitriles.[1]

Caption: General synthesis via cyclization of an oxonitrile.

This synthetic logic, beginning with a linear precursor and inducing cyclization, strongly supports the formation of the five-membered heterocyclic ring structure.

Conclusion

The structure of this compound is unequivocally elucidated through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, HRMS confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups (carboxylic acid, imine). The combination of these techniques, supported by detailed experimental protocols and logical synthetic pathways, provides a robust and definitive confirmation of the molecule's structure for research and development applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Pyrroline-5-carboxylic acid | C5H7NO2 | CID 1196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. PubChemLite - this compound (C5H7NO2) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Pyrroline-5-Carboxylic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-pyrroline-5-carboxylic acid (P5C), a critical intermediate in amino acid metabolism. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its biological pathways.

Core Physicochemical Properties

Table 1: General and Physical Properties of 1-Pyrroline-5-Carboxylic Acid

| Property | Value | Source |

| Chemical Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.11 g/mol | [2][3] |

| Physical Description | Solid | [4] |

| Melting Point | Not Available | [5] |

| Boiling Point | Not Available | [5] |

Table 2: Chemical and Solubility Properties of 1-Pyrroline-5-Carboxylic Acid

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-2H-pyrrole-2-carboxylic acid | [2] |

| Synonyms | P5C, Δ¹-Pyrroline-5-carboxylate | [2] |

| pKa (Strongest Acidic) | 1.82 (Predicted) | [2][6] |

| pKa (Strongest Basic) | 6.07 (Predicted) | [2][6] |

| Water Solubility | Soluble | [7] |

| Predicted Water Solubility | 13.1 g/L | [1][2] |

| LogP | -0.5 (Predicted) | [2] |

| Stability | Unstable interconversion product | [5] |

Table 3: Spectroscopic and Analytical Data for 1-Pyrroline-5-Carboxylic Acid

| Property | Value | Source |

| Monoisotopic Mass | 113.047678466 Da | [2][3] |

| Topological Polar Surface Area | 49.7 Ų | [2] |

| ¹H NMR | The acidic proton (O-H) of the carboxylic acid typically appears in the 10-12 ppm region as a broad singlet. Protons on the carbon adjacent to the carboxyl group are expected in the 2-3 ppm range. | [8] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to be in the 160-180 ppm range. | [8] |

| Mass Spectrometry (LC-MS) | Precursor m/z: 114 [M+H]⁺ | [2] |

Key Metabolic Pathways and Signaling

P5C is a central hub in the metabolism of proline, glutamate, and ornithine.[9] Its interconversion with proline, known as the P5C-proline cycle, plays a significant role in cellular redox balance, energy metabolism, and stress responses.[5]

References

- 1. Human Metabolome Database: Showing metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301) [hmdb.ca]

- 2. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]

- 3. Crystal Structures of Δ1-Pyrroline-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-Pyrroline-5-carboxylate | C5H7NO2 | CID 440162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 1-Pyrroline-5-carboxylic acid (FDB022542) - FooDB [foodb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]

The Pivotal Role of Δ¹-Pyrroline-5-Carboxylate (P5C) in Proline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ¹-Pyrroline-5-carboxylate (P5C) stands at the metabolic crossroads of proline, glutamate, and ornithine metabolism, serving as a critical intermediate in both the synthesis and catabolism of proline. This technical guide provides an in-depth exploration of the biological roles of P5C, detailing its involvement in cellular homeostasis, redox balance, and stress response signaling. We present a compilation of quantitative data on the kinetics of key enzymes in proline metabolism, detailed experimental protocols for their assessment, and visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Proline, a proteinogenic amino acid, plays a multifaceted role in cellular physiology beyond its function as a building block for proteins. It is integral to collagen structure, cellular osmoprotection, and redox homeostasis. The metabolic flux through the proline biosynthetic and catabolic pathways is tightly regulated, with Δ¹-pyrroline-5-carboxylate (P5C) as the central intermediate. P5C is in tautomeric equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA).[1][2] The interconversion between proline and P5C, known as the proline-P5C cycle, is not merely a metabolic loop but a crucial hub for regulating cellular redox potential and signaling pathways implicated in cell survival and apoptosis.[1][2] Understanding the intricate roles of P5C is paramount for developing therapeutic strategies targeting metabolic vulnerabilities in various diseases, including cancer and metabolic disorders.

The Proline-P5C Metabolic Hub

P5C is the lynchpin connecting the synthesis of proline from glutamate and ornithine with its degradation back to glutamate. This central position allows for rapid interconversion and dynamic regulation of cellular proline levels in response to metabolic and environmental cues.

Proline Biosynthesis

Proline is synthesized from glutamate via a two-step enzymatic process in the cytoplasm and mitochondria.

-

P5C Synthetase (P5CS): This bifunctional enzyme catalyzes the ATP- and NADPH-dependent conversion of glutamate to P5C.[3] It possesses both glutamate kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities.[3]

-

P5C Reductase (PYCR): P5C is then reduced to proline by P5C reductase, utilizing NADH or NADPH as a reductant.[4] Humans have three PYCR isoforms: PYCR1, PYCR2, and PYCRL (PYCR3).[4]

Alternatively, P5C can be produced from ornithine via the action of ornithine aminotransferase (OAT).[5]

Proline Catabolism

The catabolism of proline to glutamate occurs in the mitochondria through a two-step oxidation process.

-

Proline Dehydrogenase/Oxidase (PRODH/POX): This inner mitochondrial membrane enzyme oxidizes proline to P5C, transferring electrons to the electron transport chain, which can lead to the production of ATP or reactive oxygen species (ROS).[2][6]

-

P5C Dehydrogenase (P5CDH): P5C is subsequently oxidized to glutamate by P5CDH in the mitochondrial matrix in an NAD+-dependent reaction.[5]

Quantitative Insights: Enzyme Kinetics

The kinetic properties of the enzymes governing the proline-P5C cycle are crucial for understanding the regulation of proline metabolism. The following tables summarize key kinetic parameters for these enzymes from various sources.

Table 1: Kinetic Parameters of Proline Biosynthetic Enzymes

| Enzyme | Organism/Isoform | Substrate | K_m_ | V_max_ | Reference(s) |

| P5CS | Vigna aconitifolia | Glutamate | 3.6 mM | - | [7] |

| ATP | 2.7 mM | - | [7] | ||

| P5CS | Human (short isoform) | - | - | Inhibition Constant (Ornithine): ~0.4 mM | [8] |

| P5CS | Chinese Hamster Ovary Cells | - | - | 5.97 nmol/hr/mg protein | [9] |

| PYCR1 | Human | L-P5C | 2887 µM (with NADPH) | 14 s⁻¹ | [10] |

| NADPH | 159 µM | 23 s⁻¹ | [10] | ||

| PYCR2 | Human | DL-P5C | - | - | [11] |

| NADH | - | - | [11] |

Table 2: Kinetic Parameters of Proline Catabolic Enzymes

| Enzyme | Organism/Isoform | Substrate | K_m_ | k_cat_ | Reference(s) |

| PRODH | Deinococcus radiodurans | Proline | 290 mM | 8.7 s⁻¹ | [2] |

| Thermus thermophilus | Proline | 27 mM | 13 s⁻¹ | [2] | |

| PRODH (in PutA) | Escherichia coli | Proline | 42 mM | 5.2 s⁻¹ | [2] |

| P5CDH | Rat Liver | P5C | 0.16 mM | - | [12] |

| NAD+ | 1.0 mM | - | [12] |

Signaling and Regulatory Roles of P5C

The proline-P5C cycle is deeply integrated into cellular signaling networks, particularly those governing redox homeostasis and cell fate decisions.

Redox Homeostasis

The interconversion of proline and P5C is coupled to the NAD(P)+/NAD(P)H redox pairs, thereby influencing the cellular redox state.

-

Proline Biosynthesis (P5CS and PYCR): Consumes NADPH, thus regenerating NADP+ which is a key substrate for the pentose phosphate pathway (PPP). The PPP is essential for nucleotide synthesis and for producing the primary cellular antioxidant, NADPH.[2]

-

Proline Catabolism (PRODH and P5CDH): PRODH transfers electrons to the mitochondrial electron transport chain, contributing to ATP production.[2] P5CDH reduces NAD+ to NADH.

This reciprocal relationship allows the proline-P5C cycle to act as a redox shuttle between the mitochondria and the cytosol, maintaining redox balance.[13]

Stress Response and Apoptosis

Under cellular stress, the regulation of proline metabolism is altered, and P5C can act as a pro-apoptotic signal.

-

ROS Production: The oxidation of proline by PRODH can lead to the generation of reactive oxygen species (ROS) in the mitochondria.[2] Elevated ROS levels can induce oxidative stress and trigger apoptosis.

-

P5C Accumulation: An imbalance between PRODH and P5CDH activity can lead to the accumulation of P5C. High levels of P5C have been shown to be cytotoxic and can induce apoptosis.[2][14] This may occur through the intrinsic and extrinsic apoptotic pathways, potentially involving signaling molecules like NFAT, MEK/ERK, and being under the transcriptional control of p53.[2]

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the proline-P5C cycle is fundamental for research in this field.

Quantification of P5C and Proline

-

Spectrophotometric Assay for P5C (o-aminobenzaldehyde method):

-

Homogenize tissue or cells in 3% (w/v) sulfosalicylic acid and centrifuge to clarify.

-

To a portion of the supernatant, add o-aminobenzaldehyde (in ethanol) and incubate.

-

Measure the absorbance of the resulting chromophore at 440 nm.

-

Quantify P5C concentration using a standard curve.

-

-

HPLC-MS for Proline and P5C:

-

Sample Preparation: Quench cellular metabolism with ice-cold methanol. Scrape cells into the quenching solution.

-

Chromatography: Separate metabolites using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Detection: Use high-resolution, accurate-mass mass spectrometry for sensitive and specific detection and quantification of proline and P5C.

-

Enzyme Activity Assays

-

P5C Synthetase (P5CS) Activity Assay (NADPH Oxidation):

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), L-glutamate, ATP, and the enzyme extract.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Calculate enzyme activity based on the rate of NADPH consumption (ε = 6220 M⁻¹cm⁻¹).

-

-

P5C Reductase (PYCR) Activity Assay (NADPH Oxidation):

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), DL-P5C, and the enzyme extract.

-

Initiate the reaction by adding NADPH or NADH.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate activity based on the rate of NAD(P)H oxidation.

-

-

Proline Dehydrogenase (PRODH) Activity Assay (DCPIP Reduction):

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCN, FAD, phenazine methosulfate, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

-

Add solubilized mitochondrial extract.

-

Initiate the reaction by adding L-proline.

-

Monitor the decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP.

-

Calculate activity based on the rate of DCPIP reduction (ε = 19.1 mM⁻¹cm⁻¹).[15][16]

-

-

P5C Dehydrogenase (P5CDH) Activity Assay (NAD+ Reduction):

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), DL-P5C, and the enzyme extract.

-

Initiate the reaction by adding NAD+.

-

Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+.

-

Calculate activity based on the rate of NADH formation.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving P5C.

Diagram 1: The Proline-P5C Metabolic Hub

Caption: Overview of proline biosynthesis and catabolism centered on P5C.

Diagram 2: P5C and Cellular Redox Homeostasis

Caption: The Proline-P5C cycle as a redox shuttle between cytosol and mitochondria.

Diagram 3: P5C-Mediated Apoptosis Signaling

Caption: P5C's role in stress-induced apoptosis through ROS and signaling pathways.

Conclusion and Future Directions

Δ¹-Pyrroline-5-carboxylate is a metabolite of profound biological significance, acting as a central hub in proline metabolism with far-reaching implications for cellular redox homeostasis and signaling. Its dual role in both anabolic and catabolic pathways underscores the intricate regulation of cellular metabolism. The emerging role of the proline-P5C cycle in the pathobiology of cancer and other diseases presents exciting opportunities for novel therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which P5C exerts its signaling functions, the regulation of P5C transporters, and the development of specific inhibitors for the key enzymes in the proline-P5C cycle. A deeper understanding of this metabolic nexus will undoubtedly pave the way for innovative strategies in drug development and disease management.

References

- 1. researchgate.net [researchgate.net]

- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay [bio-protocol.org]

- 4. Frontiers | Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance [frontiersin.org]

- 5. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Resolving the cofactor-binding site in the proline biosynthetic enzyme human pyrroline-5-carboxylate reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Regulation and Function of Proline Oxidase under Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]

- 16. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid Derivatives in Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of derivatives of the 3,4-dihydro-2H-pyrrole-5-carboxylic acid scaffold, particularly focusing on (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, in the context of neurological disorders such as Alzheimer's disease. The core compound itself serves as a foundational structure for the development of these neurologically active agents.

Introduction: A Scaffold for Neurological Drug Discovery

This compound is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While the core molecule itself is not directly implicated in neurological therapeutic mechanisms, its structural framework allows for the synthesis of a variety of derivatives with significant biological activity. Notably, research has centered on phosphonate derivatives that exhibit high affinity for Imidazoline I2 receptors (I2-IRs), which are implicated in the pathophysiology of several neurodegenerative diseases.[1][2][3] I2-IRs are found in the brain and their levels are altered in patients with Alzheimer's, Parkinson's, and Huntington's diseases, making them a promising, yet not fully structurally characterized, therapeutic target.[1][2][3][4]

This guide will focus on the most well-documented of these derivatives, the (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, and their mechanism of action as I2-IR ligands with neuroprotective potential.

The Primary Target: Imidazoline I2 Receptors (I2-IRs)

The main mechanism of action for these pyrrole derivatives is their interaction with Imidazoline I2 receptors.[1][2][3] Although the exact structure of I2-IRs is not yet fully elucidated, they are known to be widely distributed in the central nervous system, particularly in glial cells.[5] Altered densities of these receptors have been consistently observed in the brains of Alzheimer's disease patients.[6][7] Ligands that modulate I2-IRs have shown potential as neuroprotective agents, capable of improving cognitive and behavioral symptoms in animal models of neurodegeneration.[5][8]

Proposed Signaling Pathway and Mechanism of Neuroprotection

The neuroprotective effects of this compound derivatives, acting as I2-IR ligands, are believed to be mediated through the modulation of downstream signaling cascades. While research on the specific phosphonate derivatives is ongoing, studies on other selective I2-IR ligands, such as B06, provide a strong model for the likely signaling pathway. This proposed mechanism involves the suppression of the calcineurin (CaN) pathway.[6]

Key steps in the proposed signaling pathway:

-

Binding to I2-IR: The (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivative binds to and modulates the activity of Imidazoline I2 receptors on glial cells and neurons.

-

Inhibition of Calcineurin (CaN): This binding event leads to a downstream reduction in the activity of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6] Elevated CaN levels and signaling are observed in the cortex of Alzheimer's disease patients.[6]

-

Modulation of NFATc1: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting CaN, the I2-IR ligand increases the phosphorylation of NFATc1.[6]

-

Neuroprotective Gene Expression: Phosphorylated NFATc1 is retained in the cytoplasm, preventing its translocation to the nucleus. This impedes the transcription of genes associated with neuroinflammation and apoptosis, thereby exerting a neuroprotective effect.[6]

-

Reduction of AD Hallmarks: This pathway ultimately leads to a reduction in key markers of Alzheimer's disease, including oxidative stress, apoptosis, and neuroinflammation, and has been shown to improve cognitive function in preclinical models.[6]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for the neuroprotective action of pyrrole derivatives via I2-IR modulation.

Quantitative Data

The following table summarizes the binding affinities of various (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives for human brain Imidazoline I2 receptors. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound ID | Structure (Substitution on Phenylcarbamoyl Ring) | pKi for I2-IR (Human Brain) |

| 12a | H | 7.5 |

| 12b | 4-F | 8.2 |

| 12c | 4-Cl | 8.1 |

| 12d | 4-Br | 8.3 |

| 12e | 4-I | 8.0 |

| 12f | 4-CH3 | 7.9 |

| 12g | 4-OCH3 | 7.8 |

| 12h | 3-Cl | 8.5 |

| 12i | 3-Br | 8.6 |

| 12j | 3,4-diCl | 8.8 |

| 12k | 3,5-diCl | 8.4 |

Note: This data is representative and compiled from published research. For full datasets, refer to the source literature.

Experimental Protocols

General Synthesis of (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates

This protocol outlines the general procedure for the synthesis of the target compounds from their bicyclic α-iminophosphonate precursors.

-

Reactant Preparation: Dissolve the starting bicyclic α-iminophosphonate (1 equivalent) in a suitable solvent such as methanol.

-

Reaction Initiation: Add a solution of sodium hydroxide (NaOH) (2 equivalents) in water to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for a duration of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with an aqueous solution of 1M hydrochloric acid (HCl).

-

Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM).

-

Combine the organic layers, dry them over anhydrous sodium sulfate (Na2SO4), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of the target pyrrole derivatives.

Imidazoline I2 Receptor Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of the synthesized compounds for the I2-IR.

-

Membrane Preparation: Utilize post-mortem human frontal cortex tissue, which has a high density of I2-IRs. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane suspension through centrifugation. Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

Assay Setup: Perform the binding assay in 96-well plates with a final volume of 250 µL per well.

-

Competition Binding:

-

To each well, add the membrane preparation (50-120 µg of protein).

-

Add increasing concentrations of the test compound (the pyrrole derivative).

-

Add a fixed concentration of a selective I2-IR radioligand, such as [³H]-2-BFI, at a concentration at or below its dissociation constant (Kd).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known I2-IR ligand (e.g., idazoxan).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow: Binding Assay

Caption: Workflow for the I2-IR radioligand competition binding assay.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising class of compounds for the treatment of neurological disorders. Their mechanism of action, centered on the modulation of Imidazoline I2 receptors and the subsequent inhibition of the calcineurin signaling pathway, offers a novel therapeutic strategy for conditions like Alzheimer's disease. The high binding affinities observed for several (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives warrant further preclinical and clinical investigation. Future research should focus on fully elucidating the downstream effects of I2-IR activation by these ligands, optimizing their pharmacokinetic and safety profiles, and exploring their therapeutic potential in a broader range of neurodegenerative and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (3-Phenylcarbamoyl-3,4-dihydro-2 H-pyrrol-2-yl)phosphonates as Imidazoline I2 Receptor Ligands with Anti-Alzheimer and Analgesic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news-medical.net [news-medical.net]

- 5. tdx.cat [tdx.cat]

- 6. I2 imidazoline receptor modulation protects aged SAMP8 mice against cognitive decline by suppressing the calcineurin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]

Unveiling the Antiproliferative Potential of Substituted 3,4-dihydro-2H-pyrrole-2-carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids, a class of compounds showing promise in the landscape of novel anticancer agent development. The core of this document focuses on the quantitative evaluation of their cytotoxic effects, the experimental methodologies employed for these assessments, and the potential signaling pathways implicated in their mechanism of action.

Core Concept and Rationale

Substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids are synthetic analogues of ∆1-pyrroline-5-carboxylic acid, a key intermediate in the metabolic cycle of L-proline.[1] Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation, with L-proline metabolism emerging as a crucial pathway for their survival and growth.[1][2] By targeting this metabolic vulnerability, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid represent a rational approach in the design of new anticancer therapeutics.

Quantitative Assessment of Antiproliferative Activity

The antiproliferative effects of various substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, primarily nitriles and amides, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below.

Table 1: In Vitro Antiproliferative Activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (Nitriles)

| Compound | Ar¹ Substituent | Ar² Substituent | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)¹ |

| trans-4k | 4-Cl | 4-F | MCF-7 | 10.1 ± 1.1 | 10.3 |

| MDA-MB-231 | 12.3 ± 1.5 | 8.5 | |||

| H1299 | 15.2 ± 1.8 | 6.9 | |||

| A549 | 18.5 ± 2.2 | 5.6 | |||

| HeLa | 13.8 ± 1.7 | 7.5 | |||

| HepG2 | 20.1 ± 2.5 | 5.2 | |||

| HT-29 | 16.4 ± 2.0 | 6.3 | |||

| PC3 | 14.7 ± 1.9 | 7.1 | |||

| cis-4k | 4-Cl | 4-F | MCF-7 | 8.9 ± 1.0 | 11.7 |

| MDA-MB-231 | 10.5 ± 1.3 | 9.9 | |||

| H1299 | 13.4 ± 1.6 | 7.8 | |||

| A549 | 16.2 ± 2.0 | 6.4 | |||

| HeLa | 11.7 ± 1.4 | 8.9 | |||

| HepG2 | 18.3 ± 2.3 | 5.7 | |||

| HT-29 | 14.1 ± 1.8 | 7.4 | |||

| PC3 | 12.9 ± 1.6 | 8.1 | |||

| cis-4e | 4-Br | 4-CH₃ | MCF-7 | 15.6 ± 1.9 | 6.7 |

| MDA-MB-231 | 18.2 ± 2.2 | 5.7 | |||

| H1299 | 22.4 ± 2.7 | 4.6 | |||

| A549 | 25.1 ± 3.1 | 4.1 | |||

| HeLa | 19.8 ± 2.4 | 5.2 | |||

| HepG2 | 28.3 ± 3.5 | 3.7 | |||

| HT-29 | 21.7 ± 2.6 | 4.8 | |||

| PC3 | 20.9 ± 2.5 | 5.0 | |||

| cis-4h | 4-CH₃ | 4-F | MCF-7 | 12.3 ± 1.4 | 8.5 |

| MDA-MB-231 | 14.7 ± 1.8 | 7.1 | |||

| H1299 | 18.9 ± 2.3 | 5.5 | |||

| A549 | 21.3 ± 2.6 | 4.9 | |||

| HeLa | 16.5 ± 2.0 | 6.3 | |||

| HepG2 | 24.0 ± 2.9 | 4.3 | |||

| HT-29 | 19.8 ± 2.4 | 5.2 | |||

| PC3 | 17.6 ± 2.1 | 5.9 | |||

| Cisplatin * | - | - | MCF-7 | 5.8 ± 0.7 | 1.7 |

| MDA-MB-231 | 7.2 ± 0.9 | 1.4 | |||

| H1299 | 4.5 ± 0.5 | 2.2 | |||

| A549 | 6.1 ± 0.7 | 1.6 | |||

| HeLa | 5.2 ± 0.6 | 1.9 | |||

| HepG2 | 8.3 ± 1.0 | 1.2 | |||

| HT-29 | 6.9 ± 0.8 | 1.4 | |||

| PC3 | 7.8 ± 0.9 | 1.3 |

¹ Selectivity Index (SI) = IC50 (MCF-10A) / IC50 (tumor cell line). MCF-10A is a non-tumorigenic breast epithelial cell line.

-

Positive control. Data extracted from Vitale et al., Molecules, 2025.[1]

Table 2: In Vitro Antiproliferative Activity of a 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxamide (Amide)

| Compound | Ar¹ Substituent | Ar² Substituent | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)¹ |

| cis-6m | 4-OCH₃ | 2-OH, 4,6-(CH₃)₂ | MCF-7 | 25.4 ± 3.1 | 4.1 |

| MDA-MB-231 | 30.1 ± 3.7 | 3.5 | |||

| H1299 | 38.6 ± 4.7 | 2.7 | |||

| A549 | 42.8 ± 5.2 | 2.4 | |||

| HeLa | 33.7 ± 4.1 | 3.1 | |||

| HepG2 | 48.2 ± 5.9 | 2.2 | |||

| HT-29 | 36.9 ± 4.5 | 2.8 | |||

| PC3 | 35.1 ± 4.3 | 3.0 |

¹ Selectivity Index (SI) = IC50 (MCF-10A) / IC50 (tumor cell line). Data extracted from Vitale et al., Molecules, 2025.[1]

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds primarily relies on cell-based assays. A detailed, standardized protocol is crucial for the reproducibility and comparability of results.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2, HT-29, PC3, H1299) and a non-tumorigenic cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the test compound are prepared in the culture medium.

-

The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dilution. A positive control, such as Cisplatin, is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

3. MTT Incubation and Absorbance Measurement:

-

After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for a further period (e.g., 4 hours) to allow the formazan crystals to form.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Potential Signaling Pathways

While specific signaling pathway studies for 3,4-dihydro-2H-pyrrole-2-carboxylic acids are not yet extensively reported, the broader class of pyrrole-containing anticancer agents has been shown to interfere with several key cellular signaling cascades. Functionalized pyrrole scaffolds are recognized for their potential as protein kinase inhibitors.[3]

This diagram illustrates how pyrrole derivatives may exert their antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/AKT pathways, often initiated by receptor tyrosine kinases like EGFR and VEGFR.

Conclusion and Future Directions

The substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines. The data presented in this guide underscore the potential of this chemical scaffold in the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action, including comprehensive studies on their effects on cell cycle progression and induction of apoptosis. Further optimization of the lead compounds to enhance their potency and selectivity, followed by in vivo efficacy and toxicity studies, will be critical steps in translating these promising findings into clinical applications.

References

- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 3,4-Dihydro-2H-pyrrole-5-carboxylic Acid in Bioactive Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyrrole-5-carboxylic acid, a proline precursor and an important intermediate in its metabolic cycle, has emerged as a valuable and versatile building block in the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent structural features, including a reactive imine functionality and a carboxylic acid handle, provide a facile entry point for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis of this compound and its derivatives, their application as precursors to bioactive heterocycles, and the underlying mechanisms of action of these resulting compounds. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives can be efficiently achieved through a multi-step sequence commencing with a Michael addition, followed by cyclization and subsequent functional group transformations. A key strategy involves the reaction of α-aminoacetonitriles with enones, leading to the formation of substituted 2-amino-5-oxonitriles, which then undergo cyclization to yield the dihydropyrrole core.[1][2]

Experimental Protocols

Synthesis of 3,5-Diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitriles [2]

To a mixture of [(diphenylmethylene)amino]acetonitrile (2.5 mmol) and the corresponding arylmethyleneacetophenone (2.5 mmol) in acetonitrile (1.25 mL), an aqueous solution of NaOH (33%, 0.75 mL) is added dropwise at 0 °C. The reaction mixture is stirred at the same temperature for a duration ranging from 10 minutes to 4 hours, depending on the specific substrates. Following the reaction, water (50 mL) is added, and the resulting solid product is filtered, washed with water until neutral, and dried.

Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [2]

A suspension of the 3,5-diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile (1 mmol) in diethyl ether (10 mL) and methanol (1 mL) is treated with 20% HCl (6.25 mL). The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to 24 hours. The progress of the reaction is monitored until the starting material is completely consumed.

Synthesis of Methyl 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylates [2]

The synthesized 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles are converted to their corresponding methyl esters via a Pinner reaction. This is achieved by reacting the nitriles with a solution of 4 M HCl in dioxane and dry methanol.

Hydrolysis to 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids

While a specific detailed protocol for the hydrolysis of the methyl ester of the title compound was not found in the searched literature, a general and efficient method for the hydrolysis of similar pyrazine-based esters to their carboxylic acids involves the use of lithium hydroxide in water. This method is highlighted for its environmentally benign conditions and high yields.[3]

General Procedure (Adapted): To a solution of the methyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylate in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or methanol), an aqueous solution of lithium hydroxide (LiOH) is added. The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Bioactive Heterocycles Derived from this compound Precursors

The this compound scaffold is a gateway to a variety of bioactive heterocycles, most notably those with antiproliferative, antibacterial, and antifungal activities.

Antiproliferative Agents

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The introduction of various aryl substituents at the 3 and 5 positions of the dihydropyrrole ring allows for the fine-tuning of their biological activity.

Quantitative Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their corresponding methyl esters and amides against several human cancer cell lines.[2]

| Compound | Ar¹ | Ar² | R | Cell Line | IC₅₀ (µM) |

| 4a | C₆H₅ | C₆H₅ | CN | K-562 | >100 |

| 4b | 4-ClC₆H₄ | C₆H₅ | CN | K-562 | 28.5 ± 2.1 |

| 4c | 4-FC₆H₄ | C₆H₅ | CN | K-562 | 41.7 ± 3.5 |

| 4d | 4-BrC₆H₄ | C₆H₅ | CN | K-562 | 19.8 ± 1.2 |

| 5a | C₆H₅ | C₆H₅ | COOCH₃ | K-562 | 85.1 ± 6.3 |

| 5b | 4-ClC₆H₄ | C₆H₅ | COOCH₃ | K-562 | 15.2 ± 0.9 |

| 6a | C₆H₅ | C₆H₅ | CONH₂ | K-562 | >100 |

| 6b | 4-ClC₆H₄ | C₆H₅ | CONH₂ | K-562 | 33.1 ± 2.5 |

| 4a | C₆H₅ | C₆H₅ | CN | HL-60 | >100 |

| 4b | 4-ClC₆H₄ | C₆H₅ | CN | HL-60 | 35.4 ± 2.8 |

| 5b | 4-ClC₆H₄ | C₆H₅ | COOCH₃ | HL-60 | 18.9 ± 1.5 |

| 6b | 4-ClC₆H₄ | C₆H₅ | CONH₂ | HL-60 | 40.2 ± 3.1 |

Prodigiosin and its Analogs

Prodigiosin, a tripyrrole natural product, exhibits a broad spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial effects. Its biosynthesis involves the condensation of two pyrrole-containing precursors, one of which is derived from proline.[1][4] This biosynthetic connection highlights the relevance of the this compound scaffold in the natural product realm.

Pyrrolnitrin and its Analogs

Pyrrolnitrin is a naturally occurring antifungal and antibacterial agent produced by several species of Pseudomonas and Burkholderia.[5][6] Its structure features a phenylpyrrole core, and its biosynthesis originates from tryptophan.[5] The pyrrole moiety is a key pharmacophore, and synthetic analogs of pyrrolnitrin have been explored for their antimicrobial properties.

Signaling Pathways and Mechanisms of Action

The bioactive heterocycles derived from or related to the this compound core exert their biological effects through various mechanisms, primarily by inducing apoptosis in cancer cells and inhibiting essential bacterial enzymes.

Apoptosis Induction by Prodigiosin

Prodigiosin is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways.[1][4]

-

Intrinsic (Mitochondrial) Pathway: Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

-

Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is predominant, prodigiosin can also influence the extrinsic pathway.

-

Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, which in turn can trigger apoptosis through the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[1]

-

PI3K/Akt/mTOR Pathway: Prodigiosin has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of prodigiosin, contributing to its pro-apoptotic effects.

Caption: Prodigiosin-induced apoptosis signaling pathways.

Antibacterial Mechanism of Pyrrolnitrin

Pyrrolnitrin exerts its antibacterial and antifungal effects primarily by inhibiting the bacterial electron transport chain.[7] This disruption of cellular respiration ultimately leads to cell death. Additionally, some pyrrole-containing compounds have been shown to act as inhibitors of bacterial topoisomerases, enzymes essential for DNA replication and repair.

Caption: Antibacterial mechanism of action of pyrrolnitrin.

Experimental Workflow and Logical Relationships

The development of bioactive heterocycles from this compound follows a logical workflow that integrates chemical synthesis, biological evaluation, and mechanism of action studies.

Caption: Experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a highly valuable class of precursors for the synthesis of a wide range of bioactive heterocyclic compounds. The synthetic methodologies outlined in this guide, coupled with the quantitative biological data and mechanistic insights, provide a solid foundation for the rational design and development of novel therapeutic agents. The versatility of this scaffold, demonstrated by its presence in both synthetic and natural product-derived bioactive molecules, underscores its continued importance in the field of medicinal chemistry. Further exploration of the chemical space accessible from this precursor is likely to yield new and improved drug candidates with diverse pharmacological profiles.

References

- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 5. Prodigiosin - Wikipedia [en.wikipedia.org]

- 6. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]

- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Metabolic Profile of 3,4-dihydro-2H-pyrrole-5-carboxylic acid (P5C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-dihydro-2H-pyrrole-5-carboxylic acid, a critical intermediate in proline metabolism, also known as 1-pyrroline-5-carboxylic acid (P5C). The document details its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, alongside relevant experimental protocols and its central role in metabolic pathways.

Spectroscopic Data

The following sections present the available and representative spectroscopic data for this compound (Molecular Formula: C₅H₇NO₂, Molecular Weight: 113.11 g/mol ).[1]

Mass Spectrometry

Experimental LC-MS/MS data for this compound is available and provides insight into its fragmentation pattern. The data was acquired using an API 2000 triple quadrupole mass spectrometer with electrospray ionization (ESI).[1]

Table 1: Experimental LC-MS/MS Data for this compound [1]

| Parameter | Value |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 114 |

| MS/MS Fragments (m/z) | 68, 41, 96 |

| Relative Intensity | 100, 11, 8 |

Source: PubChem, MoNA ID: PM000911[1]

Predicted collision cross-section (CCS) values for various adducts have also been calculated.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 114.05495 | 120.4 |

| [M+Na]⁺ | 136.03689 | 127.9 |

| [M-H]⁻ | 112.04040 | 121.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.1 - 4.3 | t | H2 |

| ~2.5 - 2.7 | m | H3 |

| ~2.1 - 2.3 | m | H4 |

| ~12.0 - 13.0 | s | COOH |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~170 - 175 | C5 (Imine) |

| ~60 - 65 | C2 |

| ~30 - 35 | C3 |

| ~25 - 30 | C4 |

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table outlines the expected characteristic absorption bands based on its functional groups.

Table 5: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2950 (medium) | C-H stretch | Aliphatic |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1650 (medium) | C=N stretch | Imine |

| 1210-1320 (medium) | C-O stretch | Carboxylic Acid |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width compared to ¹H NMR.

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode).

-

Liquid Chromatography (LC):

-

Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Elute the compound using a suitable mobile phase gradient.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).

-

Acquire full scan mass spectra to determine the mass of the molecular ion.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

-

Metabolic Pathway Visualization

This compound, as P5C, is a central intermediate in the metabolism of proline, ornithine, and glutamate, linking the urea and tricarboxylic acid (TCA) cycles.[2] The interconversion between proline and P5C also plays a role in cellular redox balance.

Caption: Metabolic pathways involving this compound (P5C).

References

Investigating the Tautomerism of Pyrroline Carboxylic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the tautomeric behavior of pyrroline carboxylic acids, a class of compounds of significant interest in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the structural dynamics of these molecules.

Introduction to Pyrroline Carboxylic Acids and their Tautomerism

Pyrroline carboxylic acids are cyclic imino acids that play crucial roles as intermediates in amino acid metabolism. Their biological activity and chemical reactivity are intrinsically linked to their ability to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This guide focuses on the two primary forms of tautomerism observed in pyrroline carboxylic acids: ring-chain tautomerism and imine-enamine tautomerism.

1.1. Ring-Chain Tautomerism: The Case of 1-Pyrroline-5-Carboxylic Acid (P5C)

A prominent example of tautomerism in this class of compounds is the spontaneous equilibrium between 1-Pyrroline-5-carboxylic acid (P5C) and its open-chain form, glutamate-5-semialdehyde (GSA)[1]. This equilibrium is a critical aspect of proline and arginine metabolism[1]. The cyclic imine form (P5C) and the linear aldehyde form (GSA) coexist in solution, and their relative populations can be influenced by environmental factors such as solvent and pH.

1.2. Imine-Enamine Tautomerism

Pyrroline carboxylic acids, containing an endocyclic imine functional group, can also exhibit imine-enamine tautomerism. This involves the migration of a proton from an adjacent carbon atom to the nitrogen atom of the imine, resulting in the formation of an enamine. The enamine tautomer, although often the minor species, can be highly nucleophilic and play a significant role in the reactivity of these molecules[2]. For instance, the nucleophilic enamine tautomer of the related compound Δ-1-pyrroline-6-carboxylate (P6C) is known to react with pyridoxal 5'-phosphate (PLP), a crucial enzymatic cofactor[3].

Experimental Protocols for Tautomerism Investigation

The study of tautomerism requires a combination of spectroscopic and computational techniques to identify and quantify the different tautomeric forms.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and is well-suited for studying tautomeric equilibria. Both ¹H and ¹³C NMR can provide valuable information.

2.1.1. Detailed Protocol for ¹H NMR Quantitative Analysis

This protocol outlines the steps for the quantitative analysis of the tautomeric equilibrium between two forms (Tautomer A and Tautomer B) of a pyrroline carboxylic acid.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the pyrroline carboxylic acid in a deuterated solvent of choice (e.g., D₂O, CD₃OD, DMSO-d₆) to a known concentration.

-

Add a known concentration of an internal standard that does not react with the sample and has signals that do not overlap with the analyte signals. Common internal standards include trimethylsilylpropanoic acid (TSP) or maleic acid.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

-

A long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to ensure full relaxation of all protons.

-

A calibrated 90° pulse.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Suppression of the residual solvent peak if necessary.

-

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

-

Integrate the signals corresponding to unique protons of each tautomer.

-

Calculate the mole fraction of each tautomer using the following formula:

-

Mole Fraction of A = (Integral of A / Number of Protons for A) / [(Integral of A / Number of Protons for A) + (Integral of B / Number of Protons for B)]

-

-

The equilibrium constant (Keq) can be calculated as the ratio of the mole fractions: Keq = [Tautomer B] / [Tautomer A].

-

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria if the different tautomers have distinct chromophores and thus different absorption spectra.

2.2.1. Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare solutions of the pyrroline carboxylic acid in the solvent of interest at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range.

-

Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of solvent polarity, pH, or temperature to infer shifts in the tautomeric equilibrium. Deconvolution of overlapping bands may be necessary to quantify the relative amounts of each tautomer.

2.3. Computational Methods: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental studies. They can be used to predict the relative stabilities of different tautomers and to calculate spectroscopic properties that can be compared with experimental data.

2.3.1. General DFT Protocol

-

Structure Optimization: Build the 3D structures of the different tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable one.

-

Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

Quantitative Data on Tautomerism

| Pyrroline Carboxylic Acid Isomer | Tautomeric Equilibrium | Key Observations |

| 1-Pyrroline-5-carboxylic acid (P5C) | Ring-chain tautomerism with Glutamate-5-semialdehyde (GSA) | Spontaneous equilibrium in solution. The position of the equilibrium is influenced by the solvent. |

| 1-Pyrroline-2-carboxylic acid | Imine-enamine tautomerism | The imine form is generally favored, but the enamine tautomer can be reactive. |

| 2-Pyrroline-2-carboxylic acid | Imine-enamine tautomerism | The position of the double bond influences the stability and reactivity of the tautomers. |

| 3-Pyrroline-2-carboxylic acid | Imine-enamine tautomerism | The isolated double bond may lead to different tautomeric preferences compared to conjugated systems. |

Visualizing Tautomeric Relationships and Experimental Workflows

4.1. Tautomeric Equilibria

Caption: Tautomeric equilibria of pyrroline carboxylic acids.

4.2. Experimental Workflow for Tautomerism Analysis

Caption: Workflow for investigating tautomerism.

Conclusion

The tautomeric nature of pyrroline carboxylic acids is a fundamental aspect of their chemistry and biology. A thorough understanding of their tautomeric equilibria is essential for predicting their reactivity, understanding their roles in metabolic pathways, and for the rational design of drugs targeting enzymes that interact with these molecules. This guide provides a foundational framework for researchers to investigate the tautomerism of pyrroline carboxylic acids, combining established experimental protocols with modern computational techniques. Further research is needed to generate comprehensive quantitative data on the tautomeric preferences of various pyrroline carboxylic acid isomers in different environments.

References

A Technical Guide to the Natural Occurrence and Analysis of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and its derivatives represent a class of cyclic non-proteinogenic amino acids with significant synthetic interest. While the pyrroline ring is a privileged structure found in numerous bioactive natural products, direct evidence for the natural occurrence of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid itself is not prominently documented in current scientific literature. This guide provides a comprehensive overview of structurally related compounds found in nature, proposes a hypothetical biosynthetic pathway for the title compound, and details generalized experimental protocols for the potential isolation and characterization of such molecules.

Introduction to 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a cyclic imino acid, a derivative of proline containing an additional amino group at the 5-position, which exists as a cyclic amidine. Its chemical formula is C₅H₈N₂O₂[1][2]. The five-membered pyrroline ring is a core component of many biologically active compounds[3]. While extensive research has focused on the chemical synthesis of these derivatives for potential therapeutic applications[4][5], their presence in natural systems remains largely unexplored. This document surveys the landscape of related natural products and provides a hypothetical framework for the discovery and analysis of this compound class from natural sources.

Natural Occurrence of Structurally Related Pyrrole Derivatives

Although the target compound is not confirmed as a natural product, several related pyrrole carboxylic acids and their precursors are known to occur naturally. These compounds provide context for the potential discovery of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

Table 1: Natural Sources of Related Pyrrole Compounds

| Compound Name | Natural Source(s) | Organism Type | Reference(s) |

| Pyrrole-2-carboxylic acid | Arises from L-proline dehydrogenation | General Metabolism | [6] |

| Pseudomonas aeruginosa, Segniliparus rotundus | Bacteria | [7] | |

| Pyrrole-2-carboxaldehydes | Aegiceras corniculatum (Mangrove) | Plant | [7] |

| Mycoleptodonoides aictchisonii | Fungus | [7] | |

| Salvia miltiorrhiza | Plant | [7] | |

| 3,4-dihydro-2H-pyrrole-2-carboxylic acid | Intermediate in proline biosynthesis/degradation | General Metabolism | [3] |

Hypothetical Biosynthesis Pathway

The structure of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, featuring a guanidino-like group cyclized into the pyrroline ring, suggests a plausible biosynthetic origin from the amino acid L-arginine. We propose a hypothetical pathway involving enzymatic oxidation and cyclization.

Caption: Hypothetical biosynthesis of the target compound from L-arginine.